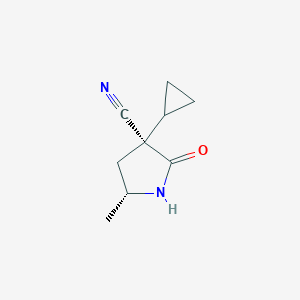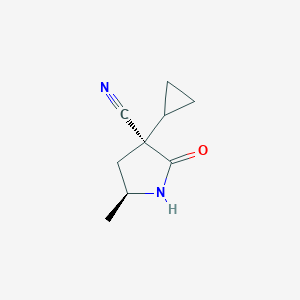
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is a useful research compound. Its molecular formula is C24H37ClN2 and its molecular weight is 389.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is 388.2645269 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical and Chemical Reduction
- Electrochemical Reduction : This compound is reduced both electrochemically and chemically to produce a nucleophilic carbene. This process demonstrates compatibility and persistence in ionic liquids like tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
Synthesis of N-heterocyclic Carbene (NHC) Precursors
- Synthesis of NHC Precursors : It serves as a precursor for NHC ligands and catalysts. Its derivatives are synthesized in high yields, hinting at its efficiency in producing NHC ligands (Hintermann, 2007).
Reactivity with Halide Sources
- Reactivity with Halogen and Halide Sources : The compound demonstrates significant reactivity with various halide sources, leading to the formation of diverse imidazolium species. These reactions are key in the exploration of NHC chemistry (Cole et al., 2002).
Catalytic Applications
- Catalysis in Cross-Coupling Reactions : It's used in palladium-catalyzed cross-coupling reactions, demonstrating high efficacy and versatility in generating alpha-arylmalononitriles (Gao et al., 2003).
Synthesis of Chiral Complexes
- Synthesis of Chiral Complexes : This compound is instrumental in synthesizing chiral nickel-N-heterocyclic carbene complexes, which are potential catalysts for hydrosilylation of ketones (Rocquin et al., 2016).
Structural and Supramolecular Studies
- Crystal Structure Determination : It aids in the synthesis of unique double salts with remarkable supramolecular channels, contributing to the understanding of crystallography and molecular interactions (Henrion et al., 2015).
Environmental and Ecotoxicity Studies
- Ecotoxicity Evaluation : Studies focus on its degradation and environmental impact, providing insight into the ecotoxicity of such compounds (Pieczyńska et al., 2015).
Catalyst in Organic Synthesis
- Nucleophilic Catalyst in Organic Reactions : It acts as a nucleophilic catalyst for cyanosilylation of aldehydes, showcasing its versatility in organic synthesis (Fukuda et al., 2006).
Nanoparticle-supported Ionic Liquid Catalyst
- Nanoparticle-supported Ionic Liquid Catalyst : The compound, when immobilized on nanoparticles, serves as an efficient catalyst for synthesis in ultrasonic irradiation conditions, indicating its potential in advanced material synthesis (Safari & Zarnegar, 2013).
特性
IUPAC Name |
1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODWXYVTUXSFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
